molecular formula C7H4ClF5OS B176530 4-(Pentafluorosulfanyl)benzoyl chloride CAS No. 197384-98-8

4-(Pentafluorosulfanyl)benzoyl chloride

Cat. No. B176530
Key on ui cas rn: 197384-98-8
M. Wt: 266.62 g/mol
InChI Key: NNFDYUZNKYWPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102608B2

Procedure details

Into a 25 mL flask equipped with a stirrer were placed 10.0 g (31.2 mmol) of the 4-trichloromethyl(pentafluorosulfanylbenzene) prepared in Example 1 and 0.15 g (3 mol %) of FeCl3. To the mixture, 1.87 g (31.2 mmol) of acetic acid was added dropwise at an oil bath temperature of 70° C. in a N2 atmosphere for 3 hours. After the addition was complete, the mixture was heated with stirring at an oil bath temperature of 70° C. for 17 hours. After the mixture was cooled to room temperature, it was mixed with 0.49 g (6 mol %) of triphenylphosphine and was stirred for 3 hours. This mixture was distilled under reduced pressure to yield 4.67 g of 4-pentafluorosulfanylbenzoic chloride (product yield: 56%).
Name
4-trichloromethyl(pentafluorosulfanylbenzene)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.49 g
Type
reactant
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)(Cl)[C:3]1[CH:8]=[CH:7][C:6]([S:9]([F:14])([F:13])([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.C(O)(=[O:19])C.N#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[F:10][S:9]([F:14])([F:13])([F:12])([F:11])[C:6]1[CH:7]=[CH:8][C:3]([C:2]([Cl:1])=[O:19])=[CH:4][CH:5]=1

Inputs

Step One
Name
4-trichloromethyl(pentafluorosulfanylbenzene)
Quantity
10 g
Type
reactant
Smiles
ClC(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(Cl)Cl
Step Two
Name
FeCl3
Quantity
0.15 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.87 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring at an oil bath temperature of 70° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 mL flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
This mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FS(C1=CC=C(C(=O)Cl)C=C1)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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